Methyl 2-((1-(thiophene-2-carbonyl)pyrrolidin-3-yl)thio)acetate
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Overview
Description
“Methyl 2-((1-(thiophene-2-carbonyl)pyrrolidin-3-yl)thio)acetate” is a complex organic compound. It contains a pyrrolidine ring, which is a five-membered ring with nitrogen as one of the members . Pyrrolidine is widely used by medicinal chemists to obtain compounds for the treatment of human diseases .
Synthesis Analysis
The synthesis of such compounds often involves the use of heterocyclic scaffolds, many of which contain nitrogen . The synthesis of thiophene derivatives, an important component of the compound, can be achieved by heterocyclization of various substrates . The condensation reaction, including Gewald, Paal–Knorr, Fiesselmann, and Hinsberg synthesis, are typical and significant synthetic methods to thiophene derivatives .Molecular Structure Analysis
The molecular structure of this compound is complex, involving a pyrrolidine ring and a thiophene moiety. The pyrrolidine ring contributes to the stereochemistry of the molecule and allows efficient exploration of the pharmacophore space due to sp3-hybridization .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of such compounds are complex and varied. For instance, the Gewald reaction is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, which makes aminothiophene derivatives .Scientific Research Applications
Crystal Structure and Conformational Studies :
- The compound exhibits distinct planar structures in its chlorophenyl ring, thiophene ring, and the acetate side chain, which are stabilized by van der Waals forces. This characteristic is relevant for understanding its interaction with other molecules and potential applications in materials science (Sivakumar, Fun, Ray, Roy, & Nigam, 1995).
Synthesis and Structural Analysis :
- A study focused on synthesizing and determining the structure of related compounds, using X-ray analysis. This research contributes to the broader understanding of synthesizing similar compounds and their potential applications (Dyachenko, Nesterov, Dyachenko, & Chernykh, 2015).
Applications in Conducting Polymers and Electrochromic Devices :
- Research into conducting polymers synthesized using similar compounds has shown promising results. These polymers are soluble in common organic solvents and exhibit properties suitable for use in electrochromic devices (Variş, Ak, Tanyeli, Akhmedov, & Toppare, 2006).
Antimicrobial Activity :
- Some derivatives of the compound show potential in antimicrobial applications. These derivatives were tested against various bacterial and fungal strains, indicating the compound's relevance in developing new antimicrobial agents (Wardkhan, Youssef, Hamed, & Ouf, 2008).
Synthesis of Polyfunctionally Substituted Derivatives :
- The compound has been used in the synthesis of various polyfunctionally substituted derivatives, such as pyran, pyridine, and pyridazine derivatives. This demonstrates its versatility in organic synthesis (Mohareb, Sherif, Gaber, Ghabrial, & Aziz, 2004).
Metabolism Studies :
- In a study on metabolism, the structure of the main metabolite of a related compound was determined, highlighting the importance of such compounds in pharmacokinetic research (Varynskyi & Kaplaushenko, 2020).
Electron-pair Donors in Polymerization :
- The compound and its derivatives have been used as electron-pair donors in polymerization processes, showcasing their potential in the field of polymer chemistry (Pratap & Heller, 1992).
Mechanism of Action
Target of Action
Thiophene derivatives, a key component of this compound, have been shown to interact with a variety of biological targets, including voltage-gated sodium channels .
Mode of Action
Thiophene derivatives are known to interact with their targets in a variety of ways, often leading to changes in cellular function .
Biochemical Pathways
Thiophene derivatives, however, are known to influence a variety of biochemical pathways, often resulting in downstream effects such as anti-inflammatory, antimicrobial, and anticancer activities .
Result of Action
Thiophene derivatives have been shown to exhibit a variety of pharmacological properties, including anticancer, anti-inflammatory, and antimicrobial activities .
Future Directions
The future directions in the study and application of such compounds are promising. Pyrrolidine and thiophene derivatives are of great interest in medicinal chemistry due to their wide range of therapeutic properties . Therefore, the design and synthesis of new pyrrolidine and thiophene compounds with different biological profiles is a topic of interest for medicinal chemists .
Properties
IUPAC Name |
methyl 2-[1-(thiophene-2-carbonyl)pyrrolidin-3-yl]sulfanylacetate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO3S2/c1-16-11(14)8-18-9-4-5-13(7-9)12(15)10-3-2-6-17-10/h2-3,6,9H,4-5,7-8H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LTAHMFCTVSMBTC-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CSC1CCN(C1)C(=O)C2=CC=CS2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO3S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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